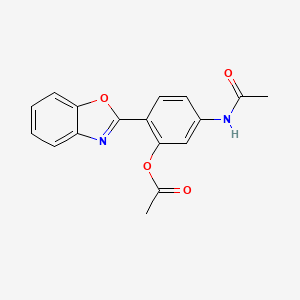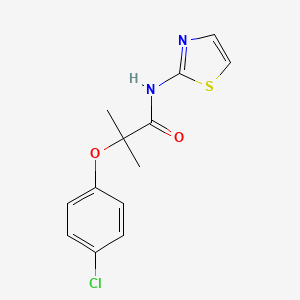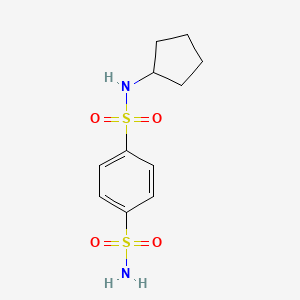
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as ABP, which is an abbreviation for its full chemical name. The chemical structure of ABP contains a benzoxazole ring, which is a heterocyclic aromatic compound that has been widely used in drug discovery.
Mécanisme D'action
The mechanism of action of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. ABP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, ABP can induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that ABP can inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate in lab experiments is its high purity and yield. The synthesis method of ABP is relatively simple and can be easily scaled up for large-scale production. However, one of the limitations of using ABP in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research and development of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate. One of the significant areas of research is the identification of new analogs of ABP that have improved solubility and bioavailability. Another area of research is the development of ABP-based drug delivery systems that can target specific tissues and cells. Additionally, further studies are needed to elucidate the mechanism of action of ABP and its potential therapeutic applications in other diseases.
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The synthesis method of ABP is relatively simple, and the compound has been shown to inhibit the growth of cancer cells and have anti-inflammatory and analgesic effects. However, further studies are needed to fully understand the mechanism of action of ABP and its potential applications in other diseases.
Méthodes De Synthèse
The synthesis method of 5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate involves the reaction of 2-(1,3-benzoxazol-2-yl)aniline and acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The yield of this reaction is typically high, and the purity of the product can be achieved through recrystallization.
Applications De Recherche Scientifique
5-(acetylamino)-2-(1,3-benzoxazol-2-yl)phenyl acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its use as an anticancer agent. Several studies have shown that ABP can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. ABP has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[5-acetamido-2-(1,3-benzoxazol-2-yl)phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10(20)18-12-7-8-13(16(9-12)22-11(2)21)17-19-14-5-3-4-6-15(14)23-17/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBKXKOMJZWLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C2=NC3=CC=CC=C3O2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-1-methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B5847968.png)
![N-ethyl-N'-[2-(4-pyridinyl)ethyl]thiourea](/img/structure/B5847971.png)
![N-cyclohexyl-2-[(3-ethyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5847982.png)

![ethyl 5-methoxy-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B5847992.png)

![5-[(4-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5848004.png)

![7,13-dihydrochromeno[4,3-b][1,4]benzodiazepine-6,8-dione](/img/structure/B5848009.png)


![3-(3-methyl-2-thienyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B5848022.png)
![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)

